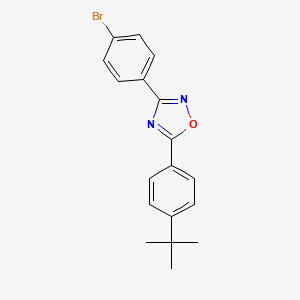![molecular formula C28H31N3O3 B11616860 N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11616860.png)
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes an ethoxymethyl group, an ethyl-methylphenyl group, and a methoxyphenyl group attached to a benzodiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodiazole core, followed by the introduction of the ethoxymethyl, ethyl-methylphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl bromide, methoxybenzene, and acetic anhydride, under conditions such as refluxing in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that can be easily recycled and reused is emphasized to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under anhydrous conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
- N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
- N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-HYDROXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
- N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-CHLOROPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Uniqueness
What sets N-(ETHOXYMETHYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-[2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxymethyl group, in particular, enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C28H31N3O3 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC 名称 |
N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C28H31N3O3/c1-5-21-11-9-10-20(3)27(21)31(19-34-6-2)26(32)18-30-25-13-8-7-12-24(25)29-28(30)22-14-16-23(33-4)17-15-22/h7-17H,5-6,18-19H2,1-4H3 |
InChI 键 |
VOHPGXQBXBQGTE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616790.png)
![N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11616792.png)
![(2Z)-N-(4-ethoxyphenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11616795.png)
![4-[(4Z)-4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11616797.png)
![3-Bromo-1-{[(2-methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11616806.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11616822.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11616832.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616833.png)

![Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11616844.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11616847.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11616851.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616857.png)
